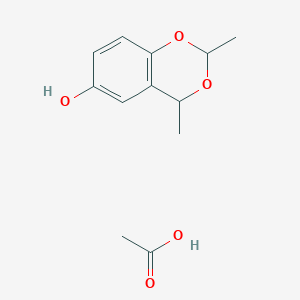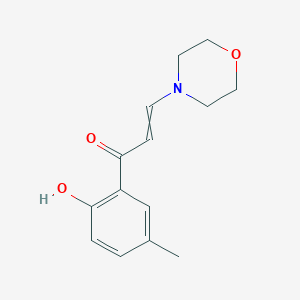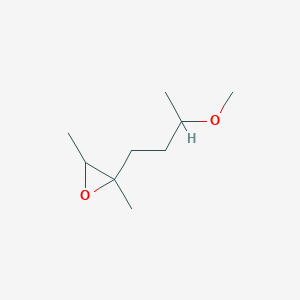
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl ester group, a chloro substituent, a nitro group, and a sulfamoyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate typically involves multiple steps. One common route includes the nitration of a chlorobenzoic acid derivative, followed by sulfonation and esterification. The reaction conditions often involve the use of concentrated sulfuric acid for sulfonation and nitric acid for nitration. The esterification step can be achieved using hexanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are commonly used.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro group.
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The products are the carboxylic acid and hexanol.
科学的研究の応用
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties.
作用機序
The mechanism of action of Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-2-nitro-4-sulfamoylbenzoate
- Ethyl 3-chloro-2-nitro-4-sulfamoylbenzoate
- Propyl 3-chloro-2-nitro-4-sulfamoylbenzoate
Uniqueness
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. The hexyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
特性
CAS番号 |
88345-54-4 |
|---|---|
分子式 |
C13H17ClN2O6S |
分子量 |
364.80 g/mol |
IUPAC名 |
hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate |
InChI |
InChI=1S/C13H17ClN2O6S/c1-2-3-4-5-8-22-13(17)9-6-7-10(23(15,20)21)11(14)12(9)16(18)19/h6-7H,2-5,8H2,1H3,(H2,15,20,21) |
InChIキー |
DFXVBLXFSQRYMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)

![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)


![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)

![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)

![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
